N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide

CAS No.: 2185590-50-3

Cat. No.: VC6058049

Molecular Formula: C10H15N3O4S2

Molecular Weight: 305.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2185590-50-3 |

|---|---|

| Molecular Formula | C10H15N3O4S2 |

| Molecular Weight | 305.37 |

| IUPAC Name | N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide |

| Standard InChI | InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3 |

| Standard InChI Key | SMATVXNHQBPVRX-UHFFFAOYSA-N |

| SMILES | CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

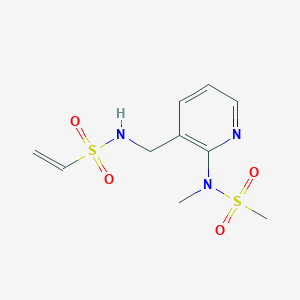

The compound is defined by the molecular formula C₁₀H₁₅N₃O₄S₂, with a molecular weight of 305.4 g/mol . Its structure integrates two sulfonamide groups:

-

A N-methylmethanesulfonamido moiety attached to the pyridine ring.

-

An ethenesulfonamide group linked via a methylene bridge to the pyridin-3-yl position.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 2185590-50-3 | |

| Molecular Formula | C₁₀H₁₅N₃O₄S₂ | |

| Molecular Weight | 305.4 g/mol | |

| IUPAC Name | N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide |

Stereochemical Considerations

While no explicit stereochemical data exists for this compound, analogous sulfonamide derivatives (e.g., 2-Methyl-N-[(2R)-1-methylsulfonylpropan-2-yl]pyridin-3-amine) demonstrate chirality at sulfur or nitrogen centers . Computational models suggest potential rotational barriers around the sulfonamide bonds due to partial double-bond character .

Synthesis and Reactivity

Synthetic Pathways

-

Nucleophilic substitution between pyridine derivatives and sulfonyl chlorides.

For example, the patent WO2019215341A1 describes furin inhibitors using pyridinyl-sulfonamide scaffolds synthesized via coupling reactions under inert conditions . Similar methodologies may apply to this compound.

Reactivity Profile

-

Sulfonamide Groups: Susceptible to hydrolysis under acidic or basic conditions, generating sulfonic acids and amines.

-

Ethenesulfonamide: The vinyl group may participate in Michael additions or cycloadditions, useful for functionalization .

Physicochemical Properties

Experimental Data

Limited experimental data exists for this compound. Key parameters include:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted polar solvent solubility (e.g., DMSO, water) | - |

Computational Predictions

-

LogP (XLogP3-AA): Estimated ~1.2 (similar to N-methylsulfonamide analogs ).

-

Hydrogen Bonding: Three acceptors (sulfonyl oxygens) and one donor (NH group) .

| Precaution | Guideline |

|---|---|

| Storage | Cool, dry, inert atmosphere |

| Handling | Use fume hood for powder processing |

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable routes for high-purity batches.

-

Biological Screening: Evaluate kinase or protease inhibition potential.

-

Spectroscopic Characterization: Obtain NMR, IR, and mass spectra for structural validation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume